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Compound of Interest

Compound Name: 4,4'-Dihydroxybiphenyl-D8

Cat. No.: B1450702

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and spectral properties
of 4,4'-Dihydroxybiphenyl-D8, a deuterated analog of 4,4'-dihydroxybiphenyl. This document
is intended to serve as a valuable resource for researchers and professionals in drug
development and related scientific fields.

Physical and Chemical Properties

4,4'-Dihydroxybiphenyl-D8 is the deuterated form of 4,4'-dihydroxybiphenyl, where the
hydrogen atoms on the phenyl rings have been replaced with deuterium. This isotopic labeling
is particularly useful in metabolic studies, pharmacokinetic analyses, and as an internal
standard in mass spectrometry-based quantification.

The key physical and chemical properties of 4,4'-Dihydroxybiphenyl-D8 are summarized in
the table below. Data for the non-deuterated analog is also provided for comparison, as many
physical properties are expected to be similar.
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4,4'-Dihydroxybiphenyl (for

Property 4,4'-Dihydroxybiphenyl-D8 i
comparison)
Molecular Formula C12H2Ds02 C12H1002
Molecular Weight 194.26 g/mol [1] 186.21 g/mol [2]
CAS Number 612480-60-1[1] 92-88-6[2]
White to light yellow powder or
Appearance
crystals[2]
Melting Point - 279-285 °C[2]
Insoluble in water; soluble in
Solubility - methanol, ethanol, and ether.
[2]
Isotopic Enrichment >98 atom % DJ[1] Not Applicable

Spectral Data

Detailed spectral data for 4,4'-Dihydroxybiphenyl-D8 is not readily available in the public
domain. However, the spectral characteristics of its non-deuterated counterpart, 4,4'-
dihydroxybiphenyl, can provide a useful reference.

Mass Spectrometry

The mass spectrum of 4,4'-dihydroxybiphenyl is characterized by a molecular ion peak
corresponding to its molecular weight. For 4,4'-Dihydroxybiphenyl-D8, the molecular ion peak
would be shifted due to the presence of eight deuterium atoms.

4,4'-Dihydroxybiphenyl-D8  4,4'-Dihydroxybiphenyl

Spectrometry Type
P y e (Predicted) (Experimental)

Molecular lon (M*): m/z 186][3]

Mass Spectrum (EI) Molecular lon (M*): m/z 194 4]

Infrared (IR) Spectroscopy
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The IR spectrum of 4,4'-dihydroxybiphenyl shows characteristic peaks for the hydroxyl and
aromatic functional groups. In the deuterated analog, C-D stretching vibrations would appear at
lower frequencies compared to C-H stretches.

. 4,4'-Dihydroxybiphenyl-D8  4,4'-Dihydroxybiphenyl
Functional Group

(Predicted) (Characteristic Peaks)
O-H Stretch ~3200-3600 cm~1 (broad) ~3200-3600 cm~1 (broad)[5]
C-D Aromatic Stretch ~2200-2300 cm~1 Not Applicable
C-H Aromatic Stretch Not Applicable ~3000-3100 cm—1
C=C Aromatic Stretch ~1400-1600 cm~1 ~1400-1600 cm~1[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the deuterium substitution on the aromatic rings, the *H NMR spectrum of 4,4'-
Dihydroxybiphenyl-D8 would be significantly simplified compared to the non-deuterated
compound, primarily showing a signal for the hydroxyl protons. The 13C NMR would show
signals for the carbon atoms of the biphenyl backbone.

4,4'-Dihydroxybiphenyl-D8  4,4'-Dihydroxybiphenyl

Nucleus
(Predicted) (Reference)
) Signals for aromatic and
1H NMR Signal for -OH protons
hydroxyl protons[3]
13C NMR Signals for aromatic carbons Signals for aromatic carbons|[3]

Experimental Protocols

A specific, detailed experimental protocol for the synthesis of 4,4'-Dihydroxybiphenyl-D8 is
not widely published. However, a general approach would involve adapting established
methods for the synthesis of 4,4'-dihydroxybiphenyl, using a deuterated precursor. One
common synthetic route is the diazotization of an appropriate aromatic amine followed by
hydrolysis.[6]
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General Synthetic Approach (Hypothetical)

A potential synthetic workflow for 4,4'-Dihydroxybiphenyl-D8 could be adapted from known

syntheses of the non-deuterated compound.

Hypothetical Synthesis Workflow

Deuterated Benzene

e.g., Sn/HCI

NaNO2, H2S04

e.g., Copper catalyst

Coupling Reaction
Hydrolysis

4,4'-Dihydroxybiphenyl-D8

Click to download full resolution via product page
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Caption: Hypothetical synthesis workflow for 4,4'-Dihydroxybiphenyl-D8.

Disclaimer: This is a generalized and hypothetical workflow. The actual synthesis would require
careful optimization of reaction conditions and purification procedures.

Applications in Research

Deuterated compounds like 4,4'-Dihydroxybiphenyl-D8 are valuable tools in various research
applications:

o Metabolic Studies: To trace the metabolic fate of 4,4'-dihydroxybiphenyl in biological
systems.

o Pharmacokinetic Analysis: To determine the absorption, distribution, metabolism, and
excretion (ADME) properties of the parent compound.

 Internal Standards: As an internal standard in quantitative analysis by mass spectrometry
(MS), such as liquid chromatography-mass spectrometry (LC-MS), to improve the accuracy
and precision of the measurement of the non-deuterated analyte.

The use of a deuterated internal standard is a widely accepted method to correct for matrix
effects and variations during sample preparation and analysis.
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Use as an Internal Standard

Biological Sample
(containing Analyte)

Add known amount of

4,4'-Dihydroxybiphenyl-D8 (Internal Standard)

Sample Preparation
(e.g., Extraction, Derivatization)

C_C-MS/MS Analysis]

Quantification
(Analyte Signal / Internal Standard Signal)

Accurate Concentration of Analyte

Click to download full resolution via product page

Caption: Workflow for using 4,4'-Dihydroxybiphenyl-D8 as an internal standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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